Cas no 898763-60-5 (Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate)

Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
- Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
- ETHYL 5-[4-(4-METHYLPIPERAZIN-1-YLMETHYL)PHENYL]-5-OXOVALERATE
- CTK5G4533
- AG-H-64503
- KB-202080
- Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate
- MFCD03841832
- AKOS016020092
- Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
- 898763-60-5
- DTXSID90643006
- Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate
-
- MDL: MFCD03841832
- インチ: InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3
- InChIKey: WOIPOGHZFWHHGY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(C)CC2
計算された属性
- せいみつぶんしりょう: 332.21000
- どういたいしつりょう: 332.20999276Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.092
- ふってん: 460.2°C at 760 mmHg
- フラッシュポイント: 232.1°C
- 屈折率: 1.532
- PSA: 49.85000
- LogP: 2.22590
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate セキュリティ情報
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB364620-1 g |
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, 97%; . |
898763-60-5 | 97% | 1g |
€932.90 | 2023-04-26 | |
Matrix Scientific | 103885-5g |
Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate |
898763-60-5 | 5g |
$1412.00 | 2023-09-11 | ||
Matrix Scientific | 103885-2g |
Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate |
898763-60-5 | 2g |
$726.00 | 2023-09-11 | ||
Matrix Scientific | 103885-1g |
Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate |
898763-60-5 | 1g |
$437.00 | 2023-09-11 | ||
A2B Chem LLC | AH89623-1g |
ETHYL 5-[4-(4-METHYLPIPERAZINOMETHYL)PHENYL]-5-OXOVALERATE |
898763-60-5 | 97% | 1g |
$644.00 | 2024-04-19 | |
Fluorochem | 204594-1g |
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate |
898763-60-5 | 97% | 1g |
£540.00 | 2022-03-01 | |
abcr | AB364620-2g |
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, 97%; . |
898763-60-5 | 97% | 2g |
€1674.30 | 2025-03-19 | |
abcr | AB364620-1g |
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, 97%; . |
898763-60-5 | 97% | 1g |
€932.10 | 2025-03-19 | |
A2B Chem LLC | AH89623-2g |
ETHYL 5-[4-(4-METHYLPIPERAZINOMETHYL)PHENYL]-5-OXOVALERATE |
898763-60-5 | 97% | 2g |
$1169.00 | 2024-04-19 | |
A2B Chem LLC | AH89623-5g |
ETHYL 5-[4-(4-METHYLPIPERAZINOMETHYL)PHENYL]-5-OXOVALERATE |
898763-60-5 | 97% | 5g |
$2291.00 | 2024-04-19 |
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerateに関する追加情報
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate (CAS No. 898763-60-5): A Comprehensive Overview
Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate, identified by its CAS number 898763-60-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive research in drug discovery and development. The structural features of this molecule, particularly the presence of a 4-methylpiperazinomethyl substituent and an ester group, contribute to its unique chemical and pharmacological properties.
The synthesis of Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the key intermediate, 4-(4-methylpiperazinomethyl)phenol, which is then subjected to esterification to introduce the valerate moiety. This step is crucial as it not only defines the core structure of the compound but also influences its solubility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate with greater accuracy. Molecular modeling studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential as a lead compound for further optimization. These findings are particularly relevant in the context of developing new therapeutic agents that require efficient absorption, distribution, metabolism, and excretion profiles.
The biological activity of Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate has been extensively studied in various preclinical models. Initial investigations have revealed that this compound interacts with multiple targets, including neurotransmitter receptors and ion channels. Notably, the 4-methylpiperazine moiety is known to modulate the activity of serotonin receptors, which has implications for its potential use in treating neurological disorders such as depression and anxiety.
In vitro studies have demonstrated that Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate exhibits significant affinity for serotonin 5-HT1A receptors. This interaction is mediated by the piperazine ring, which is a common pharmacophore in drugs targeting central nervous system disorders. The presence of a methyl group at the fourth position enhances binding affinity and selectivity, reducing off-target effects. These properties make this compound an attractive candidate for further development into a therapeutic agent.
Furthermore, research has indicated that Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate may have anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the nuclear factor kappa B (NF-kB) pathway. These findings suggest that this compound could be beneficial in treating chronic inflammatory conditions.
The synthesis and characterization of Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate have also provided valuable insights into synthetic methodologies that can be applied to other pharmacologically active molecules. The use of transition metal-catalyzed reactions has been particularly useful in constructing complex molecular frameworks efficiently. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.
Recent clinical trials have explored the potential therapeutic applications of compounds similar to Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate. While these trials are still in progress, preliminary results are promising and indicate that this class of molecules may offer new treatment options for various diseases. The safety profile observed so far suggests that these compounds are well-tolerated at therapeutic doses, although further studies are needed to fully understand their long-term effects.
The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate serves as an excellent example of how basic research can lead to significant advancements in drug discovery. Its unique structural features and promising biological activities make it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.
In conclusion, Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate (CAS No. 898763-60-5) is a compound with remarkable potential in pharmaceutical research. Its synthesis, structural features, and biological activities have been thoroughly investigated, providing valuable insights into its mechanisms of action and therapeutic applications. As research continues to uncover new uses for this molecule, it is likely to play an important role in the development of next-generation pharmaceuticals.
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